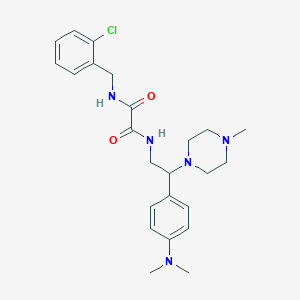
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32ClN5O2 and its molecular weight is 458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, identified by its CAS number 941869-47-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C24H32ClN5O2
- Molecular Weight : 458.0 g/mol
- Key Functional Groups : The compound features a chlorobenzyl group, dimethylamino phenyl moiety, and a piperazine ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in neurotransmission and cellular signaling pathways. The presence of the dimethylamino group is particularly relevant for enhancing lipophilicity, which may facilitate better membrane penetration and receptor binding.
Antitumor Activity
Recent investigations into the antitumor properties of similar oxalamide derivatives indicate that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development in oncology applications .
Neuropharmacological Effects
The dimethylamino and piperazine groups are known to influence neuropharmacological properties. Compounds with such moieties have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating conditions like depression and anxiety. The specific interactions of this compound with serotonin and dopamine receptors warrant further exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C24H32ClN5O2 | Chlorobenzyl, Dimethylamino, Piperazine | Potential antitumor and neuropharmacological effects |
| N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide | C23H30ClN5O2 | Similar functional groups | Investigated for similar biological activities |
| N1-(3-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-pyrrolidin-1-ylethyl)oxalamide | C23H30ClN5O2 | Variations in side chains | Different pharmacological profile |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of oxalamide derivatives similar to N1-(2-chlorobenzyl)-N2... The results indicated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.5 to 5 µM. This suggests that modifications in the chemical structure can enhance or diminish biological efficacy .
Study 2: Neuropharmacology
Research focusing on compounds containing dimethylaminophenyl groups revealed their potential in modulating serotonin levels, which could be beneficial in treating mood disorders. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-28(2)20-10-8-18(9-11-20)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-19-6-4-5-7-21(19)25/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCXXVBFIQHNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














